(2-Aminopropyl)(methyl)(propan-2-yl)amine
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Overview
Description
(2-Aminopropyl)(methyl)(propan-2-yl)amine is an organic compound with the molecular formula C7H18N2. It is also known by its IUPAC name, (S)-N1-isopropyl-N1-methylpropane-1,2-diamine . This compound is a diamine, meaning it contains two amine groups, which makes it a versatile building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)(methyl)(propan-2-yl)amine typically involves the reaction of isopropylamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. The reaction conditions include:
Reaction with Formaldehyde and Hydrogen Cyanide: This step forms an intermediate imine.
Hydrogenation: The intermediate imine is then hydrogenated to yield the desired diamine.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon, is common in the hydrogenation step to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Aminopropyl)(methyl)(propan-2-yl)amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
(2-Aminopropyl)(methyl)(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Aminopropyl)(methyl)(propan-2-yl)amine involves its interaction with various molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity. The compound can influence neurotransmitter release and uptake, affecting neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: A simpler amine with similar reactivity but fewer functional groups.
1,2-Diaminopropane: Another diamine with a different substitution pattern.
N-Methylpropane-1,2-diamine: A structurally related compound with similar chemical properties.
Uniqueness
(2-Aminopropyl)(methyl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its dual amine groups make it a versatile intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1-N-methyl-1-N-propan-2-ylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)9(4)5-7(3)8/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPLGXKAPTVKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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